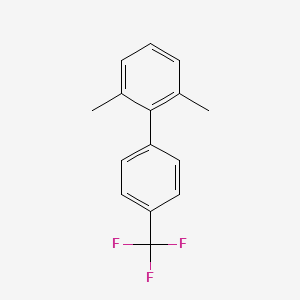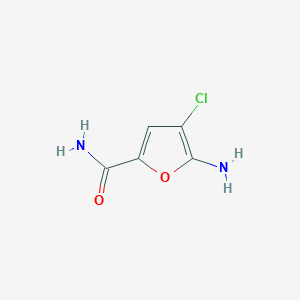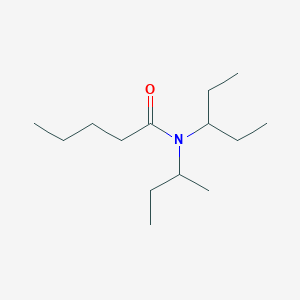
1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea typically involves the reaction of 3-bromoaniline with 5-chloro-2-cyanophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ureas, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of bromine, chlorine, and cyano groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromophenyl)-3-phenylurea
- 1-(3-Chlorophenyl)-3-(5-chloro-2-cyanophenyl)urea
- 1-(3-Bromophenyl)-3-(4-cyanophenyl)urea
Uniqueness
1-(3-Bromophenyl)-3-(5-chloro-2-cyanophenyl)urea is unique due to the specific combination of bromine, chlorine, and cyano groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
827325-68-8 |
|---|---|
Molekularformel |
C15H9ClF3N3O |
Molekulargewicht |
339.70 g/mol |
IUPAC-Name |
1-(5-chloro-2-cyanophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H9ClF3N3O/c16-11-5-4-9(8-20)13(7-11)22-14(23)21-12-3-1-2-10(6-12)15(17,18)19/h1-7H,(H2,21,22,23) |
InChI-Schlüssel |
ICMMYKOSJRFSOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



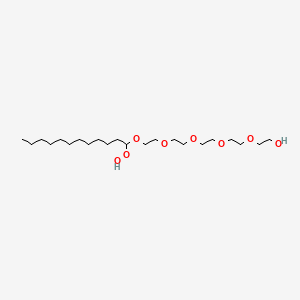
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
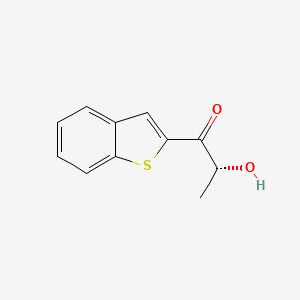


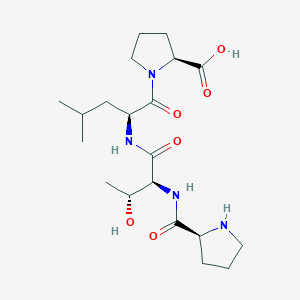
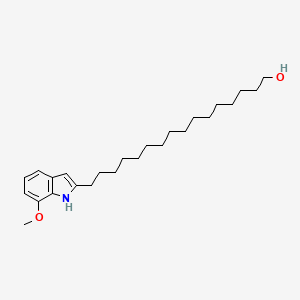
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
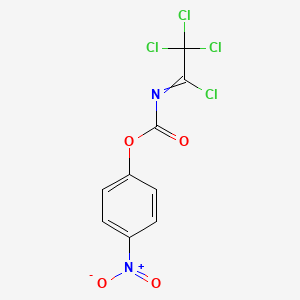
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
